molecular formula C11H10ClNO4S B1520026 3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide CAS No. 1105195-19-4

3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide

Cat. No. B1520026
CAS RN: 1105195-19-4
M. Wt: 287.72 g/mol
InChI Key: MWPYMDNMOWCLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide is a chemical compound with the molecular formula C11H10ClNO4S and a molecular weight of 287.72 . It is used for research purposes .


Synthesis Analysis

Thiazolidine derivatives, such as 3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide, can be synthesized through the reaction of 1,2-aminothiols and aldehydes . This reaction is fast, efficient, and stable under physiological conditions .


Molecular Structure Analysis

The molecular structure of 3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide consists of 11 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

The reaction of 1,2-aminothiols and aldehydes forms a thiazolidine product . This reaction is fast and does not require a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide, such as its boiling point and storage conditions, are not provided in the search results .

Scientific Research Applications

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively researched for their anticancer properties. They address a critical issue in cancer treatment: the low water solubility of many chemotherapeutic agents. These compounds have shown significant anticancer activities, making them a subject of ongoing scientific investigation .

Cytotoxic Activity

Structure-activity relationship (SAR) studies of thiazolidin-4-one derivatives reveal that certain substitutions on the molecule can lead to potent cytotoxic effects. This suggests their potential use in designing novel chemotherapeutic agents .

Anti-tubercular and Antimicrobial Activities

Synthesis of specific thiazolidin-4-one derivatives has led to compounds with promising anti-tubercular and antimicrobial activities. This indicates their potential application in treating infectious diseases .

Pharmacological Properties

The wide spectrum of pharmacological properties of 1,3-thiazolidin-4-ones includes anti-diabetic, anti-microbial, antiviral, anti-inflammatory, and anticonvulsant properties. This versatility makes them valuable in various therapeutic areas .

Anti-inflammatory Drugs

New derivatives based on the thiazolidine scaffold have been synthesized as potential anti-inflammatory drugs. This highlights their application in developing new treatments for inflammation-related conditions .

Safety And Hazards

The specific safety and hazard information for 3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide is not provided in the search results .

properties

IUPAC Name

3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4S/c12-10(14)9-6-18(16,17)7-13(9)11(15)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPYMDNMOWCLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1(=O)=O)C(=O)C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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